BenchChemオンラインストアへようこそ!

Carpropamid

Enzymology Fungicide Resistance Structure-Activity Relationship

Carpropamid is a melanin biosynthesis dehydratase inhibitor (MBI-D) combining scytalone dehydratase inhibition with enhanced phytoalexin synthesis (EPAS)—a trait absent in other MBI-D fungicides—providing residual efficacy even against some mutant strains. Complete cross-resistance exists within the MBI-D class (carpropamid, diclocymet, fenoxanil); substitution with MBI-R fungicides (tricyclazole, pyroquilon) is not possible due to distinct enzymatic targets. For rice blast, its one-shot nursery-box or seed treatment delivers season-long protection. Procure within a strict rotation framework.

Molecular Formula C15H18Cl3NO
Molecular Weight 334.7 g/mol
CAS No. 104030-54-8
Cat. No. B013017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarpropamid
CAS104030-54-8
Synonyms(1RS,3SR)-2,2-dichloro-N-(R)-1-(4-chlorophenyl)ethyl-1-ethyl-3-methylcyclopropanecarboxamide
carpropamid
Molecular FormulaC15H18Cl3NO
Molecular Weight334.7 g/mol
Structural Identifiers
SMILESCCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H18Cl3NO/c1-4-14(10(3)15(14,17)18)13(20)19-9(2)11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3,(H,19,20)
InChIKeyRXDMAYSSBPYBFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carpropamid (CAS 104030-54-8) Procurement Guide: A Melanin Biosynthesis Dehydratase Inhibitor for Rice Blast Control


Carpropamid (CAS 104030-54-8) is a melanin biosynthesis dehydratase inhibitor (MBI-D) fungicide, primarily deployed for the control of rice blast disease caused by the fungus *Magnaporthe oryzae* (*Pyricularia oryzae*) [1]. It functions as a tight-binding inhibitor of the enzyme scytalone dehydratase, a key catalyst in the fungal DHN-melanin biosynthetic pathway, preventing the formation of functional appressoria and thus blocking host penetration [2][3]. Its systemic properties and 'one-shot' nursery-box application profile have established it as a critical tool in rice cultivation, particularly where long-lasting, preventative control is required [3].

Why Carpropamid Cannot Be Substituted with Other Melanin Biosynthesis Inhibitors: The Case for Specific Selection


Generic substitution among melanin biosynthesis inhibitors (MBIs) is not scientifically viable due to fundamental differences in their enzymatic target sites, which dictate cross-resistance patterns, field efficacy, and the potential for host-defense priming. Carpropamid, diclocymet, and fenoxanil are all MBI-Ds, sharing a common target site (scytalone dehydratase), which results in complete cross-resistance [1]. This necessitates a deliberate choice within the MBI-D class, as the selection of any member implies the same resistance management liabilities. Furthermore, carpropamid cannot be interchanged with reduction-step inhibitors (MBI-Rs) such as tricyclazole or pyroquilon, which target a distinct enzyme (1,3,8-trihydroxynaphthalene reductase), and exhibit a different cross-resistance profile [2][3]. Critically, carpropamid possesses a unique dual mode of action—combining melanin biosynthesis inhibition with the enhancement of phytoalexin synthesis (EPAS) during infection—a trait not documented for other MBI-Ds like diclocymet or fenoxanil, and which provides residual field efficacy even against some mutant strains [4][5]. The following quantitative evidence substantiates why carpropamid must be evaluated as a distinct entity for scientific and procurement decisions.

Quantitative Differentiators: Carpropamid (104030-54-8) Comparative Performance Data for Scientific Procurement


Scytalone Dehydratase (SDH) Inhibition: Carpropamid Ki vs. MBI-D Mutant Sensitivity

Carpropamid exhibits extremely tight binding to wild-type scytalone dehydratase (SDH), the target enzyme in the melanin biosynthesis pathway. Its binding affinity is quantified by a Ki of 19 pM [1]. A key comparative point for procurement is its differential activity against the resistant V75M mutant SDH, which emerged in the field in 2001. Inhibition of the V75M variant enzyme by carpropamid is more than 200-fold reduced compared to the wild-type enzyme [2]. This data is critical for anticipating the loss of primary activity in regions with established MBI-D resistance and informs rotation strategies.

Enzymology Fungicide Resistance Structure-Activity Relationship

MBI-D Class Cross-Resistance: Carpropamid, Diclocymet, and Fenoxanil

A critical differentiator among MBIs is their cross-resistance group. Carpropamid, diclocymet, and fenoxanil are all MBI-D fungicides that inhibit scytalone dehydratase. Field isolates of *Pyricularia oryzae* resistant to carpropamid exhibit complete cross-resistance to both diclocymet and fenoxanil [1]. This means that from a resistance management perspective, these three actives are functionally interchangeable in terms of target site selection pressure. Consequently, rotating carpropamid with another MBI-D offers no resistance management benefit, a crucial consideration for procurement and spray program design. This is in contrast to MBI-R fungicides like tricyclazole and pyroquilon, which inhibit a different enzyme (1,3,8-trihydroxynaphthalene reductase) and do not show this cross-resistance pattern [2].

Resistance Management Mycology Agricultural Science

Field Efficacy in Direct-Seeded Rice: Carpropamid Seed Treatment vs. Azoxystrobin

In multi-year paddy field trials (1998-2000) evaluating seed disinfectants for direct-sown rice, carpropamid demonstrated superior efficacy in reducing blast development compared to azoxystrobin, a strobilurin fungicide with a different mode of action [1]. However, a separate comparison showed that carpropamid seed treatment was less effective than submerged applications of probenazole granules (24 g a.i./a) and pyroquilon granules (20 g a.i./a) [1]. This comparative efficacy data is essential for selecting the optimal treatment for specific rice cultivation systems (e.g., direct-seeded vs. transplanted) and calibrating cost-benefit analyses.

Agronomy Field Trial Seed Treatment Rice Blast Control

Enhancement of Phytoalexin Synthesis (EPAS): A Unique Secondary Mode of Action

Carpropamid is distinguished from other MBI-Ds by its ability to enhance phytoalexin synthesis (EPAS) during blast infection, a secondary mode of action that primes the host plant's defense response. In rice leaves pre-treated with carpropamid and subsequently inoculated with *Pyricularia oryzae*, the accumulation of the phytoalexins momilactone A and sakuranetin was significantly potentiated [1]. This EPAS activity is stereoisomer-specific, with the A(1R, 3S) isomer primarily responsible, while the B(1S, 3R) isomer mainly contributes to MBI activity [1]. This dual mode of action is not reported for close MBI-D analogs like diclocymet or fenoxanil and is proposed to explain the residual field efficacy observed against mutant strains where the primary MBI activity is compromised [2][3].

Plant Defense Priming Phytoalexins Secondary Mode of Action

Inhibition of Secondary Infection: Carpropamid's Impact on Spore Liberation

Carpropamid provides a unique benefit in disease management by significantly reducing secondary infection cycles. In a controlled study simulating secondary infection using an ultrasonic humidifier, treatment with carpropamid resulted in a significant decrease in the number of air spora dispersed from primary lesions [1]. Spores from treated lesions were fully pathogenic when mechanically transferred, indicating that carpropamid specifically hinders the liberation of spores, thereby reducing the spread of the disease within a crop canopy. This mechanism of reducing secondary inoculum pressure is a key component of its 'one-shot' nursery-box application efficacy, providing season-long control not solely reliant on initial infection prevention.

Epidemiology Secondary Inoculum Disease Cycle Disruption

Strategic Application Scenarios for Carpropamid (104030-54-8) Based on Comparative Evidence


Scenario 1: 'One-Shot' Nursery-Box Application for Transplanted Rice Systems

For intensive rice cultivation using transplanted seedlings, carpropamid is optimally deployed as a single, granular nursery-box treatment. The evidence supports this as the premier use-case, leveraging its systemic properties and ability to provide season-long control of both leaf and panicle blast [1]. The demonstrated inhibition of secondary spore liberation [2] and potential for enhanced phytoalexin synthesis (EPAS) [3] contribute to this extended residual activity. This scenario is most appropriate when labor reduction and a simplified application schedule are primary economic drivers, and where resistance monitoring indicates that the V75M mutation frequency is low or manageable through rotation with non-MBI-D chemistry [4].

Scenario 2: Seed Treatment for Direct-Seeded Rice Production

Carpropamid seed treatments are a compelling alternative for direct-seeded rice systems, where a labor-efficient and effective early-season blast control method is required. Based on field trial data, carpropamid seed coatings (40% WP or 20% flowable at 4 g a.i./a) have shown superior efficacy in reducing blast development compared to azoxystrobin seed treatments [5]. This application scenario is best applied in regions transitioning from transplanting to direct seeding, or where the risk of early-season blast outbreaks is high, and a proven seed-applied technology offers an advantage over foliar sprays or alternative seed treatments.

Scenario 3: Component in a Resistance Management Program for MBI-D Chemistry

Given the complete cross-resistance among MBI-D fungicides (carpropamid, diclocymet, fenoxanil), the procurement of carpropamid must be embedded within a strict resistance management framework [4]. The optimal scenario involves using carpropamid (or another MBI-D) in strict alternation or mixture with non-cross-resistant chemistries, such as MBI-R fungicides (e.g., tricyclazole, pyroquilon) or other classes with different modes of action. The evidence showing that MBI-D resistant isolates pay a fitness penalty [4] suggests that rotating away from MBI-Ds for a period can allow sensitive populations to recover, a strategy that is critical for preserving the long-term utility of carpropamid.

Scenario 4: Blast Management in Regions with Known V75M MBI-D Resistance

In regions such as Saga Prefecture, Japan, where V75M mutant isolates with reduced sensitivity to MBI-Ds have been documented, the primary MBI activity of carpropamid is compromised [6][7]. However, carpropamid may still retain some field efficacy due to its secondary EPAS mode of action [8]. The appropriate application scenario in these areas is not as a standalone curative or primary preventative, but as a potential component of an integrated management strategy. It could be used in combination with effective partner fungicides (e.g., ferimzone) [4] or as a means to potentially trigger some level of host-plant defense, while relying on other, fully effective modes of action for the main disease control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carpropamid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.